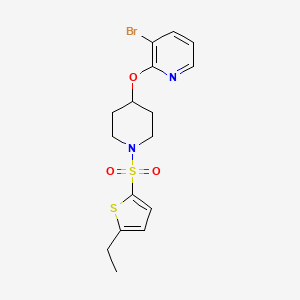

3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3S2/c1-2-13-5-6-15(23-13)24(20,21)19-10-7-12(8-11-19)22-16-14(17)4-3-9-18-16/h3-6,9,12H,2,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANXDPNCBWPAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

The compound 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its synthesis, biological activity, and potential therapeutic uses.

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural features that may interact with various biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that derivatives of pyridine and piperidine have been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar structures have been tested against a range of bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation .

Neurological Research

Given the piperidine component, there is interest in the potential neuropharmacological effects of this compound. Research has focused on its ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .

Targeted Drug Delivery

The unique structure allows for the possibility of designing targeted drug delivery systems. The compound could be conjugated with nanoparticles or other carriers to enhance delivery to specific tissues or cells, particularly in cancer therapy .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives including this compound. They evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation involved testing the antimicrobial activity of sulfonamide-containing compounds against multi-drug resistant bacterial strains. The study revealed that compounds similar to this compound showed significant inhibition of bacterial growth, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Core Structural Variations

a. Pyridine vs. Benzamide Derivatives

- Target Compound : Bromopyridine core with sulfonated piperidine-ethylthiophene.

- Analog () : Compounds 8a–8c and 14a–14d feature benzamide or urea backbones instead of pyridine. For example, 14d contains a 4-fluorophenylsulfonyl-piperidinyloxy group attached to a phenylurea scaffold. These analogs exhibit lower yields (35.2–65.2%) compared to pyridine-based derivatives in (86–87%), possibly due to steric hindrance or instability of benzamide intermediates .

b. Halogen Substitution

Substituent Effects

a. Sulfonyl Group Variations

- Key Trends: Electron-withdrawing groups (e.g., CF3 in 6m) correlate with higher melting points due to enhanced dipole interactions.

b. Piperidinyloxy Linkers

- Target Compound : Piperidin-4-yloxy group bridges pyridine and sulfonyl-ethylthiophene.

- Analog () : 5-Bromo-2-(1-methylpiperidin-4-yloxy)pyrimidine (MW 272.14) lacks the sulfonyl-thiophene moiety, resulting in simpler synthesis and lower molecular weight. The methyl group may enhance metabolic stability compared to ethylthiophene .

Physicochemical and Spectroscopic Properties

- 1H-NMR Shifts :

- Melting Points : Sulfonyl-aryl analogs (: 108–114°C) typically exhibit higher melting points than alkyl-sulfonyl derivatives due to π-π stacking .

Biological Activity

3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety is known to influence the binding affinity to neurotransmitter receptors, while the pyridine ring contributes to the compound's overall stability and solubility. The sulfonyl group enhances the compound's reactivity and may facilitate interactions with specific enzymes or receptors.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the pyridine ring demonstrate significant antibacterial properties against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like bromine enhances antimicrobial potency by improving drug-receptor interactions .

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The sulfonamide group in particular is known for its role in anticancer drug design, potentially affecting cell signaling pathways involved in tumor growth .

- Neuropharmacological Effects : Compounds with piperidine structures are often studied for their effects on the central nervous system. This compound may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related pyridine derivatives, compounds were tested against multiple bacterial strains. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antitumor Activity

Another study focused on the antitumor properties of piperidine derivatives, revealing that certain modifications led to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The presence of a bromine atom was noted to significantly improve the inhibitory effect on cell proliferation, suggesting a structure–activity relationship that could be exploited in drug design .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.